2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method involves the condensation of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde, followed by the reaction with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the methoxy group can influence its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-30-22-14-8-5-11-19(22)15-25-27-23(29)17-31-24-26-20-12-6-7-13-21(20)28(24)16-18-9-3-2-4-10-18/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSNHNGSEDBEQM-MFKUBSTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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